molecular formula C17H27N3S B10944142 N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide

N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide

Cat. No.: B10944142
M. Wt: 305.5 g/mol
InChI Key: AUNCMJGQEPGFKW-UHFFFAOYSA-N
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Description

N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C17H27N3S. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules

Preparation Methods

The synthesis of N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide typically involves the reaction of 4-(2-methylbenzyl)piperazine with butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.

Chemical Reactions Analysis

N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also affect signaling pathways involved in neurological or metabolic processes .

Comparison with Similar Compounds

N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C17H27N3S

Molecular Weight

305.5 g/mol

IUPAC Name

N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carbothioamide

InChI

InChI=1S/C17H27N3S/c1-3-4-9-18-17(21)20-12-10-19(11-13-20)14-16-8-6-5-7-15(16)2/h5-8H,3-4,9-14H2,1-2H3,(H,18,21)

InChI Key

AUNCMJGQEPGFKW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2C

Origin of Product

United States

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